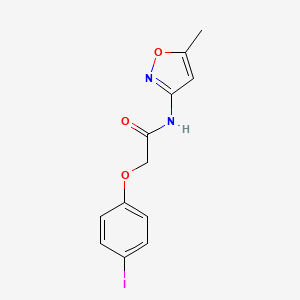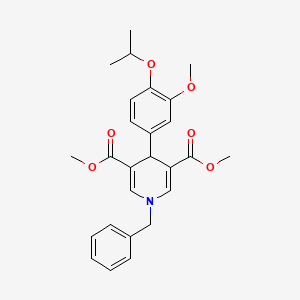
2-(4-iodophenoxy)-N-(5-methyl-3-isoxazolyl)acetamide
説明
2-(4-iodophenoxy)-N-(5-methyl-3-isoxazolyl)acetamide is a chemical compound that has gained attention in scientific research due to its potential as a tool for studying certain biological processes. This compound is commonly referred to as IPA-3 and has been studied for its ability to inhibit a specific protein kinase, known as PAK1, which is involved in various cellular processes.
作用機序
IPA-3 works by binding to the ATP-binding site of PAK1, which prevents the enzyme from phosphorylating its substrates. This inhibition of PAK1 activity can lead to a variety of downstream effects, depending on the specific cellular context.
Biochemical and Physiological Effects:
IPA-3 has been shown to have a variety of biochemical and physiological effects, depending on the specific cellular context. In some cases, IPA-3 has been shown to inhibit cell proliferation and induce apoptosis, while in other cases it has been shown to inhibit cell migration and invasion. Additionally, IPA-3 has been shown to have effects on the cytoskeleton and cell morphology.
実験室実験の利点と制限
One advantage of using IPA-3 in lab experiments is that it is a specific inhibitor of PAK1, which allows researchers to study the effects of PAK1 inhibition without affecting other cellular processes. However, one limitation of using IPA-3 is that it may have off-target effects on other kinases or cellular processes, which can complicate the interpretation of results.
将来の方向性
There are several potential future directions for research involving IPA-3. One area of interest is the development of more potent and selective PAK1 inhibitors, which could be used to study the effects of PAK1 inhibition in greater detail. Additionally, IPA-3 could be used in combination with other inhibitors or drugs to study the effects of multiple pathways on cellular processes. Finally, IPA-3 could be used in animal models to study the effects of PAK1 inhibition in vivo.
科学的研究の応用
IPA-3 has been studied for its potential use as a tool for studying various biological processes, particularly those involving PAK1. PAK1 is a protein kinase that is involved in a variety of cellular processes, including cell proliferation, migration, and survival. By inhibiting PAK1 with IPA-3, researchers can study the effects of PAK1 inhibition on these cellular processes.
特性
IUPAC Name |
2-(4-iodophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11IN2O3/c1-8-6-11(15-18-8)14-12(16)7-17-10-4-2-9(13)3-5-10/h2-6H,7H2,1H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAFBRYRJJKMYSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)COC2=CC=C(C=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11IN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-fluorobenzyl 2-[(4-methylbenzoyl)amino]benzoate](/img/structure/B3505237.png)
![N-({4-allyl-5-[(2-oxo-2-phenylethyl)thio]-4H-1,2,4-triazol-3-yl}methyl)-3-methylbenzamide](/img/structure/B3505253.png)

![2-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3505269.png)
![2-{[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-fluorophenyl)acetamide](/img/structure/B3505282.png)
![4-[(dimethylamino)sulfonyl]-N-(4-phenoxyphenyl)benzamide](/img/structure/B3505285.png)
![N~1~-cyclohexyl-N~2~-(3,4-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3505286.png)

![dimethyl 4-(4-nitrophenyl)-1-[3-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B3505294.png)
![dimethyl 4-(4-hydroxy-3-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B3505309.png)
![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(3-bromophenyl)acetamide](/img/structure/B3505311.png)
